Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate
Description
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrano-pyridine core with a dimethyl-substituted pyran ring and an ethyl ester group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of hypoxia-inducible factor (HIF) pathway inhibitors . Its synthesis typically involves condensation reactions, as demonstrated by the derivatization of its aldehyde precursor (2,2-dimethyl-2H-pyrano[2,3-b]pyridine-6-carbaldehyde) with amines or sulfonamides to generate bioactive analogs .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpyrano[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-16-12(15)10-7-9-5-6-13(2,3)17-11(9)14-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
QQFOUXZFVXGWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)OC(C=C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-B]pyridine derivatives, including Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate, can be achieved through various methods. One efficient approach involves a one-pot multicomponent reaction. This method typically includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). The reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as microwave irradiation and solar energy, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have enhanced biological activities .
Scientific Research Applications
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antitumor activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a potassium channel antagonist, affecting ion transport and cellular signaling. Additionally, its antibacterial and antitumor activities are attributed to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate with structurally related heterocyclic esters, focusing on core frameworks, substituents, synthesis routes, and applications.
Structural Analogues with Pyrano-Pyridine Cores
- Dihydro-2,2-Dimethyl-2H-Pyrano[4,3-B]Pyran-5-One Core Structure: Pyrano[4,3-b]pyran (oxygen-based fused rings) vs. pyrano[2,3-b]pyridine (oxygen-nitrogen fused rings). Substituents: Lacks the ester group but retains dimethyl substitution on the pyran ring. Synthesis: Prepared via Michael addition of 4-hydroxypyran-2-ones to α,β-unsaturated ketones, differing from the aldehyde-amine condensation used for the target compound . Reactivity: The absence of a nitrogen atom reduces electrophilicity compared to pyrano-pyridine derivatives.
Thieno-Pyridine Derivatives
- Ethyl 3-Amino-6-(5-Bromobenzofuran-2-yl)Thieno[2,3-B]Pyridine-2-Carboxylate (6d) Core Structure: Thieno[2,3-b]pyridine (sulfur-containing fused rings) vs. pyrano[2,3-b]pyridine. Substituents: Ethyl ester at position 2 (vs. Applications: Serves as a precursor for hydropyrimidino and pyrimidine derivatives, highlighting its versatility in multi-step syntheses . Spectral Data: IR bands at 1666 cm⁻¹ (C=O) and 3320/3151 cm⁻¹ (NH₂) confirm functional groups .
Pyrrolo-Pyridine Derivatives
- Ethyl 4-Chloro-1H-Pyrrolo[2,3-B]Pyridine-5-Carboxylate (83) Core Structure: Pyrrolo[2,3-b]pyridine (nitrogen-rich fused rings) vs. pyrano[2,3-b]pyridine. Substituents: Chlorine at position 4 increases electrophilicity, while the ethyl ester at position 5 alters steric accessibility. Synthesis: Derived from lithiation and trapping with ethyl chloroformate, followed by deprotection . Applications: Intermediate in anticancer drug development due to halogenated pyridine motifs .
Miscellaneous Heterocyclic Esters
- Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-C]Pyridine-3(5H)-Carboxylate Core Structure: Thieno[2,3-c]pyridine with a dihydrothieno ring and Boc-protected amine. Substituents: Boc group enhances lipophilicity, contrasting with the dimethylpyran ring’s steric bulk. Safety Profile: Classified as a laboratory chemical with undefined hazards, underscoring the need for careful handling .
Comparative Data Table
Key Findings and Implications
- Structural Influence on Reactivity: The pyrano-pyridine core in the target compound offers a balance of electron-deficient (pyridine) and electron-rich (pyran) regions, enhancing its suitability for nucleophilic substitutions at the ester group . In contrast, sulfur-containing thieno-pyridines exhibit higher π-acidity, favoring electrophilic aromatic substitutions .
- Functional Group Positioning : The placement of the ethyl ester at position 6 in the target compound vs. position 2 or 5 in analogs significantly impacts binding interactions in biological systems. For example, HIF inhibitors derived from the target compound rely on the 6-ester for hydrogen bonding with active sites .
- Synthetic Flexibility: While the target compound is synthesized via reductive amination , thieno-pyridines require alkylation with chloroacetates , and pyrrolo-pyridines employ lithiation strategies , reflecting divergent reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
